molecular formula C17H18N4O3S2 B2595634 N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide CAS No. 881452-79-5

N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B2595634
CAS No.: 881452-79-5
M. Wt: 390.48
InChI Key: OJBRUITYMUOMQJ-UHFFFAOYSA-N
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Description

N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of Sulfamoyl Group: The tert-butylsulfamoyl group is introduced via a sulfonation reaction using tert-butylamine and a sulfonyl chloride derivative.

    Coupling with Pyridine Carboxamide: The final step involves coupling the benzothiazole derivative with pyridine-3-carboxylic acid or its activated ester under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfamoyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced sulfamoyl derivatives

    Substitution: Alkylated or acylated benzothiazole derivatives

Scientific Research Applications

N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis.

    Pathways Involved: It can interfere with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation or the induction of cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide
  • N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-2-oxolanecarboxamide

Uniqueness

N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is unique due to its specific structural features, such as the presence of the pyridine carboxamide moiety, which may enhance its binding affinity to certain biological targets compared to other benzothiazole derivatives. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-17(2,3)21-26(23,24)12-6-7-13-14(9-12)25-16(19-13)20-15(22)11-5-4-8-18-10-11/h4-10,21H,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBRUITYMUOMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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